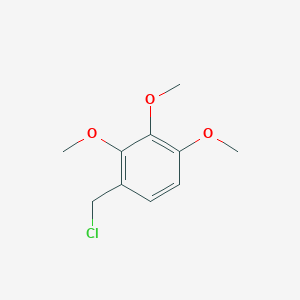

Toluene, alpha-chloro-2,3,4-trimethoxy-

概要

説明

Synthesis Analysis

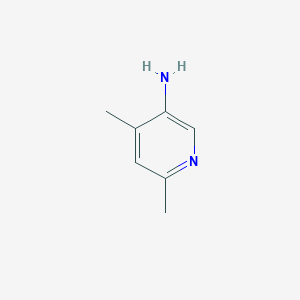

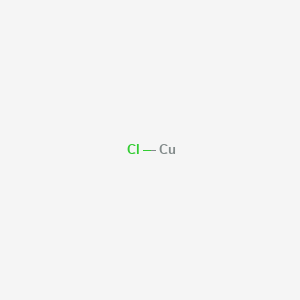

While specific synthesis routes for Toluene, alpha-chloro-2,3,4-trimethoxy- were not found, a laboratory route to 2- and 4-chlorotoluene proceeds from 2- and 4-toluidines (i.e., 2- and 4-aminotoluene). These compounds are diazotized followed by treatment with cuprous chloride .Molecular Structure Analysis

The molecular structure of Toluene, alpha-chloro-2,3,4-trimethoxy- consists of a toluene base where one of the hydrogen atoms is replaced with a chlorine atom . The molecule also contains three methoxy groups (-OCH3) attached to the benzene ring.科学的研究の応用

Biodegradation

The compound can be utilized by certain bacteria as a source of carbon and energy . For instance, the strain Comamonas testosterone KT5 can degrade a broad range of toluene and chlorotoluenes . This property makes it a good candidate for bioremediation of environments contaminated with chlorosubstituted toluenes and benzoates .

Industrial Applications

Chlorotoluenes are used in the production of various industrial products such as agro-chemicals, flame retardants, dyes, pesticides, varnish and pigments, textile additives, pharmaceuticals, adhesives, polymers and resins, drain cleaners, and other products .

Environmental Remediation

Due to their toxicity, the removal of these substrates contaminated in environments is necessary. One effective and environmental friendly way to remove toluenes from environments is through biodegradation .

Synthesis of Aryl Coupling Products

2-Chlorotoluene can be used as a precursor to synthesize aryl coupling products via palladium-catalyzed Negishi cross-coupling .

Synthesis of Arylamines

2-Chlorotoluene can also be used in the Buchwald-Hartwig amination to synthesize arylamines .

Chlorination Catalyst

When the [BMIM]Cl-2ZnCl2 ionic liquid was used as the catalyst, the conversion of toluene was 99.7% and the selectivities of o-chlorotoluene, p-chlorotoluene, m-chlorotoluene, benzyl chloride, and dichlorotoluenes were 65.4%, 26.0%, 4.0%, 0.4%, and 4.2%, respectively .

特性

IUPAC Name |

1-(chloromethyl)-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAQHTKDZPKODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150351 | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-2,3,4-trimethoxybenzene | |

CAS RN |

1133-49-9 | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC127395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)